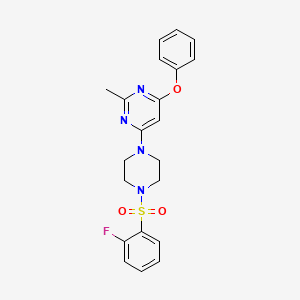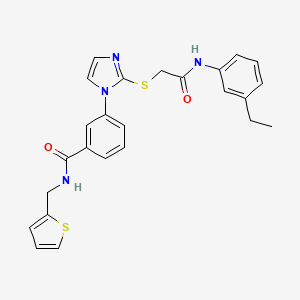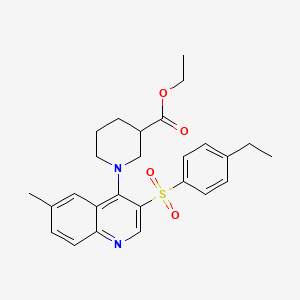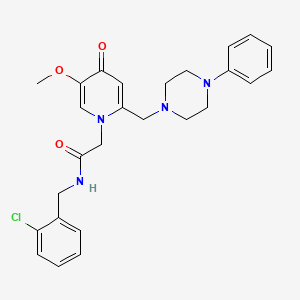![molecular formula C26H23NO6 B2873542 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929440-35-7](/img/structure/B2873542.png)
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a significant class of amide compounds. They have been widely used in medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzamide compounds are often synthesized starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The products are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamide compounds can be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides, including similar compounds, undergo various chemical reactions, such as condensation to form Schiff bases.Physical and Chemical Properties Analysis
The physical properties of similar compounds, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications.Scientific Research Applications
Synthesis and Biological Activities
- Novel benzodifuranyl derivatives, including those structurally related to the compound of interest, have been synthesized for their potential anti-inflammatory and analgesic properties. These compounds show significant inhibition of cyclooxygenase enzymes, suggesting their utility in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).
Chemical Synthesis and Characterization
- Research on the synthesis of analogues to naturally occurring compounds, including methodologies involving dimethoxybenzamide structures, highlights the versatility of these molecules in synthetic chemistry for improved systemic exposure and potential therapeutic use (W. M. Owton et al., 1995).
Potential Antipsychotic Agents
- The synthesis and evaluation of dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide derivatives for their antidopaminergic properties indicate their potential as atypical antipsychotic agents. This research suggests that such compounds could have specific interactions with dopamine receptors, offering a pathway to developing new treatments for disorders like schizophrenia (T. Högberg et al., 1990).
Antioxidant and Antibacterial Activities
- New 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have been synthesized and characterized for their antioxidant and antibacterial activities. This research underscores the potential of benzamide derivatives in creating compounds with significant biological activities, which could be applicable in various fields including food preservation and pharmaceutical development (Hasan Yakan et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzamide compounds, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with various biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
Some benzamide compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity . They have also been tested for their in vitro growth inhibitory activity against different bacteria .
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-22-13-18(27-26(29)17-11-20(31-3)14-21(12-17)32-4)7-10-23(22)33-25(15)24(28)16-5-8-19(30-2)9-6-16/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOIOKZICDICHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873463.png)
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)



![Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate](/img/structure/B2873473.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873474.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)

methanone](/img/structure/B2873481.png)

